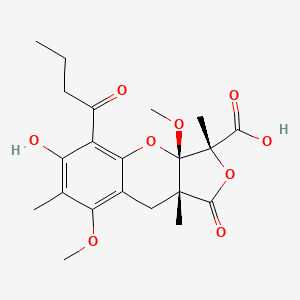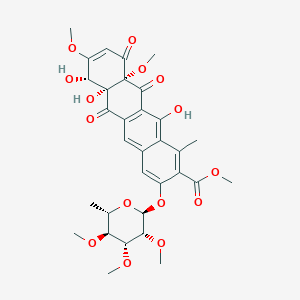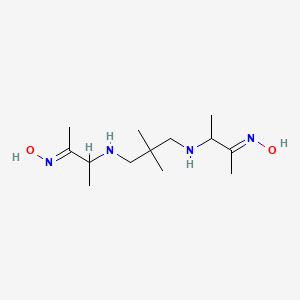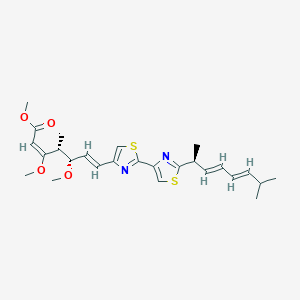
Pallenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pallenic acid is a natural product found in Calyptranthes pallens with data available.
Scientific Research Applications
Anticancer Properties
Pallenic acid, isolated from Calyptranthes pallens, has shown potential in cancer research. A study revealed its isolation from the chloroform-soluble extract of the leaves and twigs of Calyptranthes pallens and its activity against a hormone-dependent human prostate carcinoma cell line (Lobo-Echeverri et al., 2005).
Role in Traditional Medicine
Artemisia pallens, containing this compound, is used in traditional medicine for diabetes mellitus. Research has shown its methanol extract can lower blood glucose levels in hyperglycemic and diabetic rats, highlighting its significance in traditional medicine practices (Subramoniam et al., 1996).
Antioxidant Activities
This compound's presence in Artemisia pallens contributes to its antioxidant properties. Studies have identified its role in producing phenolic compounds, which are known for their antioxidant activities. This positions it as a potential source for developing natural antioxidant products (Ruikar et al., 2011).
Pharmaceutical Applications
The presence of this compound in Artemisia pallens, which is used for treating diabetes, bacterial infections, and body pain, illustrates its pharmaceutical significance. Its role in these treatments aligns with its antioxidant and glucose-lowering properties (Pavithra et al., 2018).
Agricultural Applications
In agriculture, this compound, through its presence in Artemisia pallens, has been utilized for pest management. Its bioactive compounds have shown effects on pests, making it a candidate for natural pest control solutions (Ali et al., 2018).
Properties
Molecular Formula |
C21H26O9 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(3R,3aS,9aR)-5-butanoyl-6-hydroxy-3a,8-dimethoxy-3,7,9a-trimethyl-1-oxo-9H-furo[3,4-b]chromene-3-carboxylic acid |
InChI |
InChI=1S/C21H26O9/c1-7-8-12(22)13-14(23)10(2)15(27-5)11-9-19(3)18(26)30-20(4,17(24)25)21(19,28-6)29-16(11)13/h23H,7-9H2,1-6H3,(H,24,25)/t19-,20-,21-/m0/s1 |
InChI Key |
ACZQKENEXNGSNS-ACRUOGEOSA-N |
Isomeric SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)C[C@]3(C(=O)O[C@@]([C@]3(O2)OC)(C)C(=O)O)C |
Canonical SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)CC3(C(=O)OC(C3(O2)OC)(C)C(=O)O)C |
synonyms |
pallenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{2-[5-Amino-2-(3-methoxy-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1244485.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1244487.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1244488.png)
![(4R, 5S, 6S)-3-[[(2R, 3R)-2-[[[(S)-2-amino-3-methyl-1-oxobutyl]amino]methyl]tetrahydro-3-furanyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244489.png)
![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)
![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)



![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)


![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
